molecular formula C13H8F3NO3 B11764576 5-(2-Trifluoromethoxyphenyl)-nicotinic acid

5-(2-Trifluoromethoxyphenyl)-nicotinic acid

Cat. No.: B11764576
M. Wt: 283.20 g/mol
InChI Key: UWWPSXMCAPGPSW-UHFFFAOYSA-N
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Description

5-(2-Trifluoromethoxyphenyl)-nicotinic acid is a synthetic organic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 5-position with a 2-(trifluoromethoxy)phenyl group. This structure classifies it among substituted nicotinic acids, a category of significant research interest due to its potential as a versatile building block in medicinal chemistry and materials science. The presence of both the nitrogen-containing heterocycle and the trifluoromethoxy phenyl group makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Nicotinic acid derivatives are extensively studied for their interaction with various biological targets. The parent compound, nicotinic acid (niacin), is a well-known vitamin (B3) and a powerful lipid-modifying agent. Its mechanisms of action are complex and include the inhibition of key enzymes such as diacylglycerol acyltransferase-2 (DGAT2) in the liver, which is a fundamental enzyme in triglyceride synthesis . Furthermore, niacin acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) in immune cells and adipose tissue, a pathway linked to its anti-lipolytic and vasodilatory effects . Research-grade derivatives like 5-(2-Trifluoromethoxyphenyl)-nicotinic acid are of high value for probing structure-activity relationships, optimizing potency, and developing new receptor modulators with tailored properties. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)8-5-9(12(18)19)7-17-6-8/h1-7H,(H,18,19)

InChI Key

UWWPSXMCAPGPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation of Nicotinic Acid Derivatives

Halogenation at the 5-position of nicotinic acid serves as a critical precursor step. For example, 2-chloronicotinic acid is halogenated using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 5. This intermediate facilitates subsequent nucleophilic displacement by trifluoromethoxyphenyl groups.

Reaction Conditions :

  • POCl₃-mediated chlorination : Conducted at 80–100°C for 6–12 hours, yielding 5-chloronicotinic acid with >90% purity.

  • Solvent Systems : Toluene or dichloroethane, which stabilize intermediates and prevent side reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 5-chloro intermediate undergoes SNAr with 2-trifluoromethoxyphenol under basic conditions. Potassium carbonate or cesium carbonate in dimethylformamide (DMF) promotes the displacement of chloride by the phenoxide ion.

Optimization Insights :

  • Temperature : 120–150°C for 8–24 hours.

  • Catalyst : Copper(I) iodide (10 mol%) enhances reaction rates via Ullmann-type coupling.

  • Yield : 60–75%, with byproducts arising from competing hydrolysis of the trifluoromethoxy group.

Example Protocol :

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction enables direct coupling of a boronic acid to a halogenated nicotinic acid derivative. 5-Bromonicotinic acid reacts with 2-trifluoromethoxyphenylboronic acid under palladium catalysis.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

  • Base : Na₂CO₃ or K₃PO₄ in a biphasic solvent system (toluene/water).

  • Yield : 70–85%, with excellent regioselectivity.

Mechanistic Consideration : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination, forms the C–C bond.

Stille Coupling

While less common due to toxicity concerns, Stille coupling using 2-trifluoromethoxyphenylstannane and 5-iodonicotinic acid derivatives offers an alternative.

Conditions :

  • Catalyst : Pd₂(dba)₃ with AsPh₃ ligand.

  • Solvent : Tetrahydrofuran (THF) under inert atmosphere.

  • Yield : 50–65%, limited by steric hindrance.

Esterification and Hydrolysis

Esterification of Halogenated Nicotinic Acids

Adapting methodologies from diflufenican synthesis, 2-chloronicotinic acid is esterified with 2-trifluoromethoxyphenol using a solid superacid catalyst (e.g., sulfated zirconia).

Procedure :

  • Reactants : 2-Chloronicotinic acid (1.0 equiv), 2-trifluoromethoxyphenol (1.1 equiv).

  • Catalyst : Sulfated zirconia (5 wt%), toluene solvent, reflux with water removal via Dean-Stark trap.

  • Yield : 90–95% for the ester intermediate.

Hydrolysis to Nicotinic Acid

The ester undergoes basic hydrolysis (NaOH, ethanol/water) to yield the carboxylic acid.

Conditions :

  • Temperature : 80°C for 4 hours.

  • Workup : Acidification with HCl to pH 2–3 precipitates the product.

  • Yield : 92–98% after recrystallization.

Catalytic Methods and Optimization

Solid Superacid Catalysts

The use of sulfated zirconia in esterification eliminates the need for stoichiometric acid scavengers, reducing waste. Catalyst recycling achieves 5–7 cycles without significant activity loss.

Palladium Nanocatalysts

Pd nanoparticles immobilized on mesoporous silica enhance Suzuki coupling efficiency, enabling catalyst recovery and reuse (TON > 500).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Suzuki Coupling70–85%High regioselectivity, mild conditionsCost of boronic acids
SNAr60–75%Simple setupHigh temperatures, byproduct formation
Esterification-Hydrolysis50–92%Scalable, minimal wasteMulti-step process

Chemical Reactions Analysis

Types of Reactions

5-(2-Trifluoromethoxyphenyl)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Trifluoromethoxyphenyl)-nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Trifluoromethoxyphenyl)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethoxy group confers unique electronic and steric properties. Key comparisons with analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes
5-(2-Trifluoromethoxyphenyl)-nicotinic acid (Target) 2-OCF₃ on phenyl ring C₁₃H₈F₃NO₃ 283.2 (calculated) Hypothetical: High lipophilicity due to -OCF₃; potential enhanced metabolic stability compared to non-fluorinated analogs.
5-(4-Trifluoromethoxyphenyl)-nicotinic acid 4-OCF₃ on phenyl ring C₁₃H₈F₃NO₃ 283.2 Used as a pharmaceutical intermediate; para-substitution may reduce steric hindrance compared to ortho-substituted analogs.
2-Chloro-5-(trifluoromethyl)nicotinic acid 2-Cl, 5-CF₃ on pyridine ring C₇H₃ClF₃NO₂ 225.55 Chlorine and CF₃ groups increase acidity of the carboxylic acid; solid at room temperature.
5-(3-Methoxyphenyl)nicotinic acid 3-OCH₃ on phenyl ring C₁₃H₁₁NO₃ 229.23 Methoxy group enhances solubility in polar solvents; used as a synthetic intermediate.
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-F on phenyl, 2-OH on pyridine C₁₂H₈FNO₃ 237.20 Hydroxyl group increases hydrogen-bonding potential, affecting bioavailability.

Key Observations :

  • Electron-Withdrawing Effects : The -OCF₃ group increases the acidity of the carboxylic acid moiety, which may influence ionization state and membrane permeability .
Hyperphosphatemia Management

Nicotinic acid derivatives are known to reduce serum phosphorus levels in dialysis patients. A meta-analysis of 12 studies () demonstrated that nicotinic acid analogs significantly lowered serum phosphorus at 4 weeks (SMD: 0.68) and 8 weeks (SMD: 1.05), with concurrent reductions in calcium-phosphorus product and lipid-modulating effects (e.g., increased HDL, decreased triglycerides) .

Anti-Inflammatory Activity

highlights nicotinic acid hydrazide derivatives (e.g., Compound 1 and 2) as potent TNF-α inducers in macrophages. The target compound’s carboxylic acid group may exhibit distinct mechanisms compared to hydrazides, but the trifluoromethoxy group could enhance anti-inflammatory potency by stabilizing interactions with hydrophobic pockets in target proteins .

Implications for Target Compound :

  • The trifluoromethoxy group may introduce unique metabolic pathways, necessitating specific toxicity studies.
  • Gastrointestinal adverse events (e.g., diarrhea) are common in nicotinic acid derivatives, likely due to prostaglandin-mediated effects .

Q & A

Basic Question: How can researchers optimize the synthesis of 5-(2-trifluoromethoxyphenyl)-nicotinic acid to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key steps include:

  • Reagent selection : Use coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for amide bond formation, as demonstrated in nicotinic acid derivative syntheses .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Maintain 100°C for hydrolysis reactions to achieve >75% yield .
  • Statistical analysis : Apply factorial design to identify critical parameters (e.g., molar ratios, reaction time) and minimize experimental runs .

Advanced Question: What mechanistic insights explain the regioselectivity of trifluoromethoxy group introduction during nicotinic acid functionalization?

Methodological Answer:
Regioselectivity is influenced by:

  • Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) direct substitution to meta/para positions .
  • Steric effects : Bulky substituents on the phenyl ring favor reaction at less hindered sites. Computational modeling (e.g., DFT) can predict reactive sites .
  • Catalytic intermediates : Use of transition metals (e.g., Cu in click chemistry) modifies electronic environments, altering regioselectivity .

Basic Question: Which analytical techniques are critical for characterizing 5-(2-trifluoromethoxyphenyl)-nicotinic acid and its intermediates?

Methodological Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and trifluoromethoxy group placement .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Advanced Question: How do solubility challenges of 5-(2-trifluoromethoxyphenyl)-nicotinic acid in aqueous media impact its application in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Synthesize ester or amide derivatives (e.g., methyl esters) to enhance lipophilicity and cell permeability .
  • Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vitro studies requiring aqueous dispersion .

Advanced Question: What strategies address contradictions in reported reaction yields for trifluoromethoxy-containing nicotinic acid derivatives?

Methodological Answer:

  • Reproducibility audits : Validate reported conditions (e.g., reagent purity, inert atmosphere) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated species) that reduce yield .
  • Scale-dependent effects : Pilot small-scale reactions (≤1 mmol) before scaling up to troubleshoot exothermicity or mixing inefficiencies .

Basic Question: What computational tools predict the reactivity and stability of 5-(2-trifluoromethoxyphenyl)-nicotinic acid under varying pH conditions?

Methodological Answer:

  • pKa prediction : Software like MarvinSketch estimates ionization states of the carboxylic acid and trifluoromethoxy groups .
  • Molecular dynamics (MD) : Simulate protonation effects on solubility and aggregation in aqueous buffers .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess hydrolytic stability of the trifluoromethoxy group .

Advanced Question: How can 5-(2-trifluoromethoxyphenyl)-nicotinic acid be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Ligand design : Utilize the carboxylic acid group for coordination with metal nodes (e.g., Zr4+^4+, Cu2+^2+) .
  • Post-synthetic modification (PSM) : Functionalize MOFs via amidation or esterification of the nicotinic acid moiety .
  • Catalytic testing : Evaluate MOF performance in acid-catalyzed reactions (e.g., ester hydrolysis) using kinetic studies .

Basic Question: What safety protocols are essential when handling 5-(2-trifluoromethoxyphenyl)-nicotinic acid in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of trifluoromethoxy group degradation products (e.g., HF) .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced Question: How does the trifluoromethoxy group influence the compound’s electronic properties compared to methoxy or nitro substituents?

Methodological Answer:

  • Electron-withdrawing effect : The -OCF3_3 group decreases electron density on the aromatic ring more strongly than -OCH3_3, altering redox potentials (measured via cyclic voltammetry) .
  • Hammett constants : σm_m values quantify substituent effects on reaction rates (σm_m for -OCF3_3 = +0.38 vs. -OCH3_3 = +0.12) .
  • Spectroscopic shifts : Compare 19F^{19}\text{F} NMR chemical shifts to assess electronic environments .

Advanced Question: What methodologies resolve spectral overlaps in 1H^{1}\text{H}1H NMR analysis of 5-(2-trifluoromethoxyphenyl)-nicotinic acid derivatives?

Methodological Answer:

  • 2D NMR techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., aromatic protons near the trifluoromethoxy group) .
  • Solvent optimization : Switch to deuterated DMSO-d6_6 to resolve broadening caused by hydrogen bonding .
  • Variable temperature NMR : Elevate temperature (e.g., 50°C) to reduce rotational barriers and simplify splitting patterns .

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